1-(Azetidin-1-yl)-2-methylpropan-2-amine
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Overview
Description
1-(Azetidin-1-yl)-2-methylpropan-2-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-1-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines, which can be further utilized in various synthetic applications .
Scientific Research Applications
1-(Azetidin-1-yl)-2-methylpropan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with receptors to influence cellular signaling processes .
Comparison with Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring structure but differ in their functional groups and biological activities.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with distinct pharmacological properties.
Uniqueness: 1-(Azetidin-1-yl)-2-methylpropan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)6-9-4-3-5-9/h3-6,8H2,1-2H3 |
InChI Key |
UUCWJQWEPSFGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCC1)N |
Origin of Product |
United States |
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